2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and a trimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The final step involves the condensation of the thiadiazole derivative with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The benzylsulfanyl and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. The presence of the thiadiazole ring and sulfanyl groups may play a crucial role in its biological activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorobenzyl)oxy]phenylmethylidene)acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the thiadiazole ring and the trimethoxyphenyl group may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O4S3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-27-16-10-18(29-3)17(28-2)9-15(16)11-22-23-19(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+ |
InChI Key |
XRMFJHUEPHDOLA-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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